molecular formula C13H20O B7848183 4-(4-Ethylphenyl)-2-methylbutan-2-ol

4-(4-Ethylphenyl)-2-methylbutan-2-ol

Cat. No.: B7848183
M. Wt: 192.30 g/mol
InChI Key: NAHYHEOTJSKGGU-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-methylbutan-2-ol is a chemical compound featuring a tertiary alcohol group attached to a branched butyl chain and a substituted phenyl ring. This structure classifies it among substituted tertiary alcohols, which are valued in organic synthesis and materials science for their sterically hindered alcohol group, which can enhance stability under various reaction conditions . Compounds of this structural class are frequently investigated as key intermediates in the synthesis of more complex molecules for pharmaceutical research and the development of specialty chemicals . The balanced aromatic and aliphatic characteristics of the molecule, along with its well-defined purity, make it a candidate for research applications requiring precise chemical properties. As a tertiary alcohol with a phenyl moiety, its potential applications align with similar compounds used in fragrance development and as building blocks in organic synthesis. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-11-5-7-12(8-6-11)9-10-13(2,3)14/h5-8,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHYHEOTJSKGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

4-(4-Ethylphenyl)-2-methylbutan-2-ol is studied for its potential therapeutic properties. It may serve as a precursor in the synthesis of various pharmaceutical compounds due to its structural characteristics that allow for further functionalization.

ApplicationDescription
Antimicrobial ActivityResearch indicates potential antimicrobial effects, making it a candidate for developing new antibiotics.
Anti-inflammatory PropertiesInvestigations into its anti-inflammatory effects suggest utility in pain management therapies.

Synthesis of Fine Chemicals

This compound is utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various reactions, such as alkylation and oxidation, makes it valuable in creating fine chemicals.

Reaction TypeApplication
AlkylationUsed to introduce alkyl groups into target molecules, enhancing their pharmacological properties.
OxidationActs as a substrate in oxidation reactions to produce ketones or aldehydes.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is explored in the flavor and fragrance industry. Its pleasant scent profile can be incorporated into perfumes and flavorings.

ApplicationDescription
Fragrance ComponentUsed in formulations to impart floral or fruity notes.
Flavor EnhancerAdded to food products to enhance taste profiles.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of various substituted alcohols, including this compound. Results indicated significant activity against certain strains of bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Organic Synthesis

In a research article from Organic Chemistry Frontiers, the compound was utilized as a precursor for synthesizing novel anti-inflammatory agents. The study demonstrated successful alkylation reactions leading to compounds with enhanced bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-(4-Ethylphenyl)-2-methylbutan-2-ol, emphasizing differences in substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₃H₂₀O 192.30 4-Ethylphenyl, 2-methyl High lipophilicity (LogP ~3.5*); synthetic intermediate
2-(4-Chlorophenyl)butan-2-ol C₁₀H₁₃ClO 184.67 4-Chlorophenyl Density: 1.20 g/cm³; used in agrochemical synthesis
4-(4-Methoxyphenyl)butan-2-ol C₁₁H₁₆O₂ 180.24 4-Methoxyphenyl Boiling point: 292.6°C; LogP: 2.01
2-Methylbutan-2-ol C₅H₁₂O 88.15 None (simple tertiary) Biomarker in RCC; increased urinary levels
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Phenyl, ketone Lab precursor; lacks H-bonding capacity
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO 193.29 Dimethylamino, phenyl Basic (pKa ~9.5); oral toxicity (Category 4)

Notes:

  • Lipophilicity : The ethyl group in this compound enhances lipophilicity compared to methoxy (electron-donating) or chloro (electron-withdrawing) analogs. This property influences solubility and membrane permeability in biological systems.
  • Reactivity: The tertiary alcohol group in the target compound is less reactive than primary/secondary alcohols but more stable against oxidation. In contrast, 4-Phenyl-2-butanone (a ketone) lacks hydroxyl reactivity, making it a poor hydrogen-bond donor .
  • Biological Relevance : Simple analogs like 2-methylbutan-2-ol are associated with RCC, but the aryl-substituted target compound’s metabolic fate remains unexplored .
  • Safety: Chloro- and amino-substituted analogs (e.g., 2-(4-Chlorophenyl)butan-2-ol, 2-(Dimethylamino)-2-phenylbutan-1-ol) exhibit higher toxicity profiles due to reactive substituents .

Key Research Findings

Synthetic Utility : The 4-ethylphenyl group in the target compound is synthetically accessible via Friedel-Crafts alkylation or Grignard reactions, similar to methods used for 4-(4-Methoxyphenyl)butan-2-ol .

Thermodynamic Stability : Tertiary alcohols like this compound exhibit higher thermal stability (decomposition >200°C) compared to primary alcohols, aligning with trends observed in 2-(4-Chlorophenyl)butan-2-ol .

Spectroscopic Characterization: Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds (e.g., methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate) confirm the diagnostic absorption peaks for hydroxyl (3200–3600 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) .

Preparation Methods

Reaction Protocol

  • Grignard Reagent Preparation: 4-Ethylbenzyl chloride or bromide is treated with magnesium in THF to generate 4-ethylbenzylmagnesium halide.

  • Epoxide Addition: Isobutylene oxide is added to the Grignard reagent at 0–25°C, initiating a ring-opening reaction.

  • Workup: Hydrolysis with aqueous NH₄Cl or HCl, followed by extraction and distillation.

Optimization Parameters

  • Molar Ratio: 1.5–2.5 mol Grignard reagent per mole of epoxide.

  • Catalyst: Cu(I) compounds enhance reactivity and selectivity.

  • Solvent: Ethers (THF, 2-methyltetrahydrofuran) or hydrocarbons (toluene).

Advantages

  • Regioselectivity: The Grignard nucleophile attacks the less substituted epoxide carbon, ensuring correct branching.

  • Scalability: Suitable for industrial production due to straightforward purification.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Complexity Scalability
Grignard + Ketone4-(4-Ethylphenyl)-2-butanone~72%HighModerate
Epoxide Ring-Opening4-Ethylbenzyl halideNot reportedModerateHigh

Key Observations

  • The Grignard/ketone method suffers from precursor availability but offers reliable yields.

  • Epoxide ring-opening is more scalable but requires stringent control over stoichiometry and catalysis.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 7.34–7.20 (m, aromatic H), 2.71–2.67 (m, CH₂), 1.80–1.74 (m, CH₂), 1.27 (s, CH₃).

  • IR: O-H stretch (~3400 cm⁻¹), C-O stretch (~1050 cm⁻¹).

Industrial and Environmental Considerations

  • Solvent Recovery: THF and ethers are recycled via distillation to reduce waste.

  • Catalyst Reuse: Cu(I) catalysts in epoxide methods can be recuperated, enhancing sustainability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Ethylphenyl)-2-methylbutan-2-ol, and how can reaction efficiency be optimized?

  • Methodology : Utilize Friedel-Crafts alkylation or cyclialkylation strategies, leveraging aromatic electrophilic substitution. For example, intermediates like 2-methyl-4-(heteroaryl)butan-2-ol can be synthesized via carbinol precursors and cyclized using acid catalysts (e.g., PTSA or PPA) to form fused heteropolycycles . Optimize yields by controlling reaction temperature (e.g., 80–120°C) and catalyst loading (5–10 mol%). Monitor progress via TLC or GC-MS.

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodology : Employ a combination of NMR (1H/13C), FT-IR, and high-resolution mass spectrometry (HRMS). For example, 1H NMR should show characteristic peaks for the tertiary alcohol (δ ~1.2 ppm) and ethylphenyl substituents (δ ~6.5–7.2 ppm for aromatic protons). Compare spectroscopic data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Follow GHS guidelines: wear PPE (gloves, lab coat, safety goggles), use fume hoods for weighing/reacting, and avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention. Store in a cool, dry area away from oxidizers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclialkylation yields when using this compound as a precursor?

  • Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare outcomes under Brønsted vs. Lewis acid catalysis (e.g., PTSA vs. AlCl3). Analyze by-products via LC-MS to detect competing pathways, such as dimerization or dehydration .

Q. What experimental approaches are suitable for determining log Pow and aqueous solubility of this compound?

  • Methodology : Use the shake-flask method with octanol/water partitioning, followed by HPLC quantification. For solubility, perform saturation concentration assays at 25°C using UV-Vis spectroscopy. Validate results with computational tools like COSMO-RS .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability testing: incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify products using tandem MS. Assess thermal stability via DSC/TGA .

Q. What strategies mitigate conflicting data in toxicity profiles for structurally similar alcohols?

  • Methodology : Cross-validate using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in silico tools (e.g., OECD QSAR Toolbox). Compare results with analogues like 4-Phenyl-3-buten-2-ol, noting differences in metabolic pathways (e.g., cytochrome P450 interactions) .

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